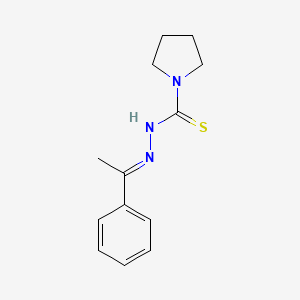
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide, also known as PETT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PETT is a thiosemicarbazone derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
科学的研究の応用
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been studied for its potential to treat infectious diseases, such as tuberculosis and malaria, by targeting the enzymes involved in the biosynthesis of essential metabolites. In neurodegenerative disorders, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
作用機序
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide exerts its pharmacological effects by chelating metal ions and inhibiting the activity of enzymes involved in various metabolic pathways. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of DNA, by chelating the iron ion in its active site. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine, by chelating the zinc ion in its active site.
Biochemical and Physiological Effects
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative effects. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines and reducing the levels of inflammatory mediators. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to have antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has been shown to be stable under various conditions and can be easily synthesized in large quantities. N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has also been shown to have low toxicity in vitro and in vivo. However, N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several potential future directions for research on N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide. One potential direction is the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide derivatives with improved pharmacological properties, such as increased solubility and specificity for target enzymes. Another potential direction is the investigation of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide's potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide-based imaging agents for diagnostic purposes is another potential direction for research.
合成法
N'-(1-phenylethylidene)-1-pyrrolidinecarbothiohydrazide can be synthesized through a condensation reaction between 1-phenylethylidene-2,3-dimethyl-1-pyrrolidinecarboxaldehyde and thiosemicarbazide. The reaction takes place in ethanol under reflux conditions, and the product is obtained through recrystallization from ethanol.
特性
IUPAC Name |
N-[(E)-1-phenylethylideneamino]pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-11(12-7-3-2-4-8-12)14-15-13(17)16-9-5-6-10-16/h2-4,7-8H,5-6,9-10H2,1H3,(H,15,17)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQLAYAPMSNCCV-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N1CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N1CCCC1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B5871969.png)
amino]methyl}phenol](/img/structure/B5871976.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5871977.png)
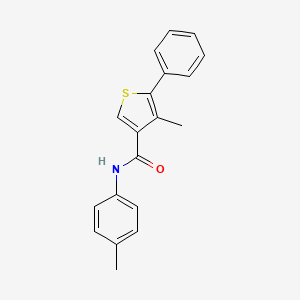
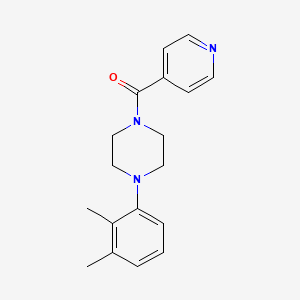
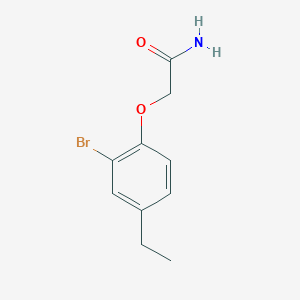
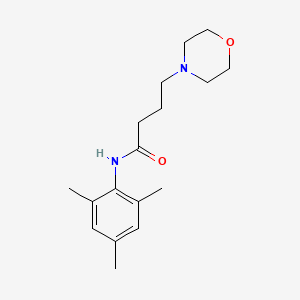
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)